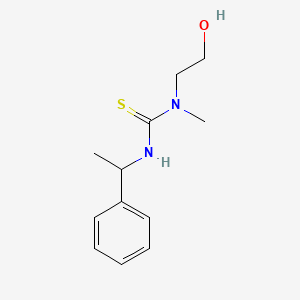
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes
Preparation Methods
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS2) under specific conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .
Scientific Research Applications
In chemistry, it is used as an intermediate in organic synthesis and as a reagent in various chemical reactions . In biology and medicine, thiourea derivatives have shown potential as enzyme inhibitors, antibacterial agents, and antioxidants . Additionally, this compound has been explored for its potential use in industrial applications, such as in the production of dyes, plastics, and textiles .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes like acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in various biological processes . The compound’s effects are mediated through its ability to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating the associated pathways .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylethyl)thiourea can be compared with other thiourea derivatives, such as N,N’-Bis[2-hydroxynaphthylidene]amino]oxamides and N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide . These compounds share similar structural features and chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
74787-83-0 |
|---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-10(11-6-4-3-5-7-11)13-12(16)14(2)8-9-15/h3-7,10,15H,8-9H2,1-2H3,(H,13,16) |
InChI Key |
QCXXRTNYIAOVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


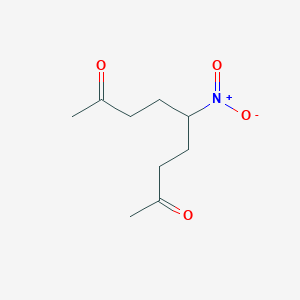
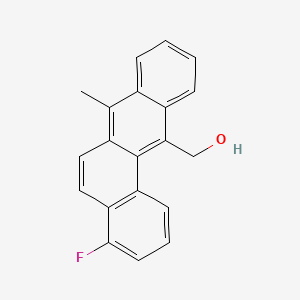

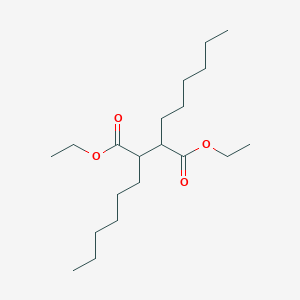

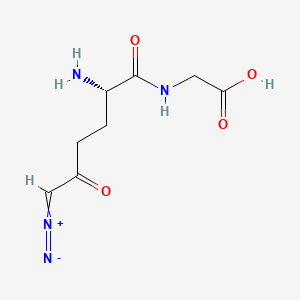
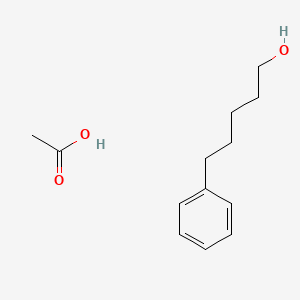
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
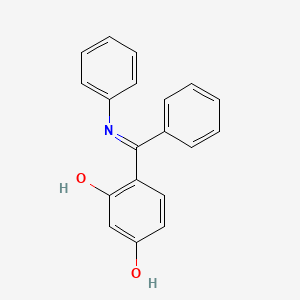

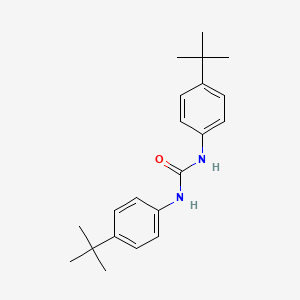
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
